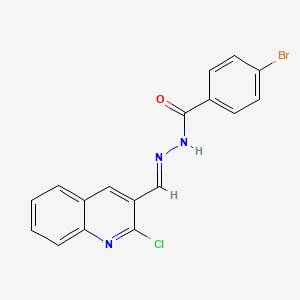
(E)-4-ブロモ-N'-((2-クロロキノリン-3-イル)メチレン)ベンゾヒドラジド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide is a useful research compound. Its molecular formula is C17H11BrClN3O and its molecular weight is 388.65. The purity is usually 95%.
BenchChem offers high-quality (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化活性
ベンゾアミド類は、この化合物も含め、その抗酸化可能性について研究されています。研究者は、それらのフリーラジカルを捕捉する能力と金属イオンをキレート化する能力を評価してきました。 いくつかの合成されたベンゾアミドは、標準化合物と比較してより効果的な抗酸化活性を示しました 。この特定の化合物の抗酸化特性を調査することで、その潜在的な健康上の利点についての洞察を得ることができます。
抗菌特性
インビトロでの抗菌研究は、化合物の細菌病原体に対する有効性を評価するために不可欠です。研究者は、グラム陽性菌とグラム陰性菌の両方に対してベンゾアミドをテストしてきました。 成長阻害活性を評価することで、この化合物が抗菌剤として有望であるかどうかを判断できます 。さらなる調査では、その作用機序と潜在的な臨床応用を探求することができます。
合成用途
ベンゾアミドの合成には、アミド官能基の構築が含まれ、これは創薬や産業用途で広く使用されています。この化合物の合成経路と反応性を理解することで、さまざまな分野での利用を導くことができます。 研究者は、マイクロ波誘起合成など、ベンゾアミド部分を含むキノリン誘導体を効率的に生成するためのさまざまな方法を探求してきました 。これらの合成アプローチは、この化合物の汎用性に貢献しています。
生物学的評価
研究者は、抗腫瘍剤、抗菌剤、抗真菌剤、および抗炎症剤としての可能性を含む、ベンゾアミドの生物活性を評価してきました。 インビボでの生化学的試験を実施することで、それらの薬理作用と安全性プロファイルに関する洞察を得ることができます 。この化合物の細胞標的および経路との相互作用を調査することで、新しい治療用途が明らかになる可能性があります。
産業用途
アミドは、プラスチック、ゴム、紙、農業など、さまざまな産業部門で使用されています。ベンゾアミドは、その安定性と多様な化学反応性により、これらの用途に貢献しています。 この化合物が産業プロセスにどのように適合するかを理解することで、その実際的な利用に関する情報を提供できます .
化学合成
この化合物の構造には、キノリン環系が含まれており、これは医薬品化学において貴重な骨格です。 研究者は、縮合または二元キノリン-コード複素環系を構築するための反応を探求してきました 。その反応性と潜在的な修飾を調査することで、特定の特性を持つ新しい誘導体につながる可能性があります。
作用機序
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
The mode of action involves the initial addition of an amino group of formamide to the aldehydic carbonyl of quinoline, followed by condensation to form N-((2-chloroquinolin-3-yl)methylene)formamide intermediate .
Biochemical Pathways
It’s worth noting that quinoline-based compounds have been associated with a variety of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiparasitic activity .
Result of Action
Compounds with similar structures have shown potential against various diseases .
生化学分析
Cellular Effects
Given the cytotoxic activity of similar compounds, it’s plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given the stability of similar compounds, it’s likely that this compound exhibits long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It’s likely that this compound interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It’s plausible that this compound interacts with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It’s possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
4-bromo-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN3O/c18-14-7-5-11(6-8-14)17(23)22-20-10-13-9-12-3-1-2-4-15(12)21-16(13)19/h1-10H,(H,22,23)/b20-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTRCDDHPRGOOY-KEBDBYFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














